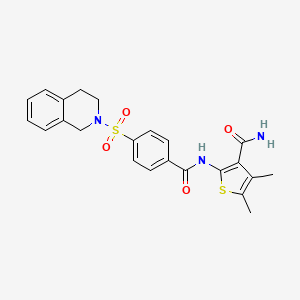
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids .
Mode of Action
The compound acts as an inhibitor of the aldo-keto reductase AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolism of steroid hormones and prostaglandins, which are involved in various physiological processes such as inflammation, cell proliferation, and differentiation .
Pharmacokinetics
It is known that the compound has a high potency (low nm) and is isoform-selective (1500-fold) for akr1c3 . This suggests that the compound may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
The inhibition of AKR1C3 by this compound can potentially lead to the modulation of steroid hormone and prostaglandin metabolism. This can result in changes in cellular processes such as inflammation, cell proliferation, and differentiation .
生物活性
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Dihydroisoquinoline moiety : Known for its biological significance and potential neuroprotective properties.
- Sulfonamide linkage : Often implicated in various pharmacological activities.
- Thieno[3,2-b]thiophene core : Provides unique electronic properties that may enhance biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can form covalent bonds with nucleophilic residues in proteins, while the aromatic components may engage in hydrophobic interactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against several biological targets:
- Enzyme Inhibition :
- The compound was tested for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Results indicated significant inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
- A summary of inhibitory activities is presented in Table 1.
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MAO-B | 14.80 ± 5.45 | Significant |
| This compound | BuChE | Not specified | Moderate |
Cytotoxicity Assessment
Cytotoxicity was assessed using the MTT assay across various cell lines, demonstrating high cell viability (>90%) at effective concentrations. This suggests a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dihydroisoquinoline and thiophene moieties can significantly impact enzyme inhibition potency and selectivity. For example:
- Substituents on the benzamide portion were found to enhance MAO-B inhibition.
- Electron-withdrawing groups on the aromatic rings improved binding affinity towards target enzymes .
Case Studies
- Neurodegenerative Disease Models :
- Molecular Docking Studies :
特性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-15(2)31-23(20(14)21(24)27)25-22(28)17-7-9-19(10-8-17)32(29,30)26-12-11-16-5-3-4-6-18(16)13-26/h3-10H,11-13H2,1-2H3,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSMVINWCVZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














